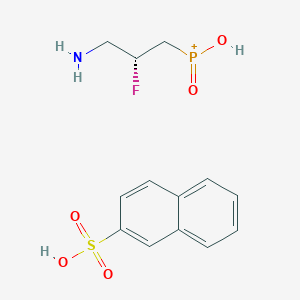

Lesogaberan napadisylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lesogaberan napadisylate, also known as AZD-3355 napadisylate, is a potent and selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. It was developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD). The compound is known for its peripheral mode of action, inhibiting transient lower esophageal sphincter relaxation, which is a major mechanism behind GERD .

准备方法

莱索加贝兰萘二磺酸盐的合成涉及多个步骤,从合适的氟化前体开始。合成路线通常包括引入氟原子,然后形成膦酸部分。反应条件通常涉及使用特定的催化剂和试剂,以确保高产率和纯度。 工业生产方法侧重于优化这些步骤,以扩大合成规模,同时保持最终产品的质量 .

化学反应分析

科学研究应用

Gastroesophageal Reflux Disease (GERD)

Lesogaberan napadisylate has been extensively studied for its efficacy in treating GERD, particularly in patients who do not respond adequately to proton pump inhibitors (PPIs). Key findings from clinical trials include:

- Efficacy : In a phase IIb study involving 661 patients, lesogaberan significantly improved GERD symptoms when administered at doses of 240 mg twice daily compared to placebo, with a response rate of 26.2% versus 17.9% for placebo .

- Mechanistic Insights : Another study reported that lesogaberan reduced the number of TLESRs by approximately 25% and increased LES pressure by 28%, indicating its potential to enhance esophageal motility and reduce reflux events .

Chronic Cough Related to GERD

Recent studies have investigated lesogaberan's role in managing chronic cough associated with GERD. A randomized crossover trial demonstrated that while lesogaberan did not significantly reduce cough frequency, it improved cough responses to capsaicin and reduced cough bouts compared to placebo . This suggests a potential therapeutic role in addressing cough hypersensitivity linked to esophageal conditions.

Comparative Analysis with Other Treatments

This compound's unique profile can be contrasted with other GABAergic treatments:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Baclofen | GABA B receptor agonist | Muscle spasticity | Central nervous system side effects; less selective |

| R-baclofen | GABA B receptor agonist | Muscle spasticity | More potent than baclofen; similar side effects |

| Gabapentin | Calcium channel blocker | Neuropathic pain | Does not act on GABA receptors directly |

| Pregabalin | Calcium channel blocker | Neuropathic pain | Similar to gabapentin but with different pharmacokinetics |

| Tizanidine | Alpha-2 adrenergic agonist | Muscle spasticity | Different mechanism; less effective for GERD |

Lesogaberan's targeted action on GABA B receptors specifically for GERD treatment while minimizing central nervous system side effects distinguishes it from these alternatives .

Safety Profile

In clinical trials, lesogaberan was generally well tolerated. The most common adverse events included headache and transient paresthesia. Importantly, there were no significant central nervous system side effects reported, reinforcing its safety profile compared to traditional GABA B agonists .

作用机制

莱索加贝兰萘二磺酸盐通过选择性结合 GABA B 受体发挥作用。这种结合抑制下食管括约肌的短暂松弛,从而减少 GERD 症状的发生。该化合物的外周作用方式确保它不会穿过血脑屏障,最大限度地减少中枢神经系统副作用。 所涉及的分子靶标包括 GABA B 受体,它们在调节食管括约肌功能中起着至关重要的作用 .

相似化合物的比较

莱索加贝兰萘二磺酸盐在其对 GABA B 受体的选择性和强效作用方面是独一无二的。类似的化合物包括:

巴氯芬: 另一种 GABA B 受体激动剂,但具有更多中枢神经系统副作用。

加巴喷丁: 主要用于治疗神经性疼痛,它也与 GABA 受体相互作用,但作用机制不同。

普瑞巴林: 与加巴喷丁类似,它用于治疗神经性疼痛,并具有 GABAergic 作用。莱索加贝兰萘二磺酸盐因其外周作用和与这些化合物相比减少的副作用而脱颖而出 .

生物活性

Lesogaberan napadisylate, also known as AZD-3355, is a selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. Developed by AstraZeneca, it is primarily aimed at treating gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations (TLESRs). This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential applications beyond GERD.

This compound functions as a potent GABA B receptor agonist, with an effective concentration (EC50) of approximately 8.6 nM for human recombinant GABA B receptors . Its primary action involves:

- Inhibition of TLESRs : By selectively binding to GABA B receptors, lesogaberan reduces the frequency of TLESRs, which are a significant contributor to GERD symptoms.

- Increase in Lower Esophageal Sphincter (LES) Pressure : Lesogaberan enhances LES pressure, thereby reducing acid reflux episodes .

This peripheral mechanism allows lesogaberan to avoid crossing the blood-brain barrier, minimizing central nervous system side effects that are often associated with other GABAergic agents like baclofen.

Clinical Efficacy

Several clinical studies have evaluated the efficacy and safety of lesogaberan in patients with GERD. Key findings from these studies are summarized below:

Case Studies and Observational Findings

- Phase IIb Randomized Trial : In a multi-center trial involving 661 patients with GERD symptoms partially responsive to proton pump inhibitors (PPIs), lesogaberan demonstrated marginal superiority over placebo in symptom relief but was well tolerated overall. The highest dose (240 mg) yielded statistically significant results compared to placebo .

- Manometric Studies : A study involving healthy volunteers showed that lesogaberan significantly reduced TLESRs and increased LES pressure postprandially, supporting its potential as a therapeutic agent for managing GERD .

- Exploratory Applications : Recent investigations have suggested that lesogaberan may have potential benefits in other conditions such as non-alcoholic steatohepatitis (NASH), where it was shown to improve histological outcomes in preclinical models .

Safety Profile

This compound has been generally well tolerated in clinical trials. Common adverse events reported include:

- Headaches

- Transient elevations in liver enzymes

- Paresthesia

These side effects were typically mild and resolved upon discontinuation or adjustment of dosage.

属性

分子式 |

C13H16FNO5PS+ |

|---|---|

分子量 |

348.31 g/mol |

IUPAC 名称 |

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |

InChI 键 |

QERQFECXORQRHA-ZYRQIYSTSA-O |

手性 SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。